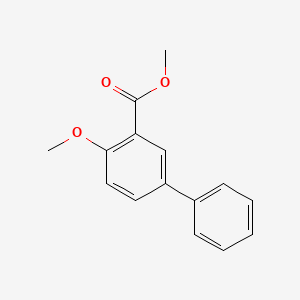

Methyl 2-Methoxy-5-phenylbenzoate

Description

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

methyl 2-methoxy-5-phenylbenzoate |

InChI |

InChI=1S/C15H14O3/c1-17-14-9-8-12(10-13(14)15(16)18-2)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

PLWCPEJTHPQFST-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of methyl benzoate derivatives is heavily influenced by substituents. Below is a comparative analysis with key analogs:

Methyl 2-Methoxy-5-(methylsulfonyl)benzoate (CAS 63484-12-8)

- Substituents : Methoxy (2-position), methylsulfonyl (5-position).

- Properties : The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the phenyl group in the target compound. This increases water solubility but reduces lipophilicity (logP ≈ 1.55 for sulfonyl analogs ).

- Applications : Used in high-purity chemical synthesis (e.g., TCI Chemicals catalog) .

Methyl 5-Formyl-2-methoxybenzoate (CAS 78515-16-9)

- Substituents : Methoxy (2-position), formyl (5-position).

- Properties : The formyl group introduces electrophilicity, making it reactive in condensation reactions. Its logP is lower than phenyl-substituted analogs due to the polar carbonyl group.

- Applications : Intermediate in organic synthesis (e.g., aldehyde-functionalized building blocks) .

Methyl 2-Amino-5-methoxybenzoate (CAS 2475-80-1)

- Substituents: Methoxy (2-position), amino (5-position).

- Molecular weight: 181.19 g/mol .

- Applications: Precursor for pharmaceuticals (e.g., bifenox derivatives) .

Methyl 4-Acetamido-5-chloro-2-methoxybenzoate (NCATS Inxight)

- Substituents : Methoxy (2-position), acetamido (4-position), chloro (5-position).

- Properties : The chloro and acetamido groups enhance steric bulk and metabolic stability. Chromatographic purity standards (HPLC/UV) are critical for pharmaceutical use .

Physicochemical Properties Table

*Estimated based on phenyl group contribution.

Pharmacological and Industrial Relevance

- Purity Standards : Compounds like Methyl 4-acetamido-5-chloro-2-methoxybenzoate require stringent chromatographic purity (HPLC/UV) for pharmaceutical applications, highlighting the importance of substituent-driven purification challenges .

- Reactivity: Formyl and amino substituents (e.g., CAS 78515-16-9 and 2475-80-1) enable cross-coupling and derivatization reactions, whereas sulfonyl groups (CAS 63484-12-8) improve stability under acidic conditions .

Preparation Methods

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing functional groups into electron-deficient aromatic systems. A patent describing the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate (CN105439915A) provides a foundational framework for adapting NAS to phenyl group introduction . In this method, 2-methoxy-5-chlorobenzoic acid methyl ester reacts with sodium aminosulfinate in tetrahydrofuran (THF) under reflux, catalyzed by cuprous bromide (CuBr). Key parameters include:

-

Molar ratio : 1:1.05–1.2 (chlorobenzoate to aminosulfinate)

-

Temperature : 45–60°C

-

Reaction time : 10–14 hours

-

Catalyst loading : 5–10 mol% CuBr

Visible-Light-Mediated Sulfonylation and Analogous Reactions

Recent advances in photoredox catalysis offer alternative pathways for functionalizing aromatic esters. A visible-light-catalyzed sulfonylation of aryl selenonium salts (RSC Adv., 2024) demonstrates the synthesis of methyl 2-methoxy-5-(phenylsulfonyl)benzoate derivatives . Although this method targets sulfonyl groups, its reaction design provides insights for phenyl group installation:

-

Catalyst : Organic photocatalyst (e.g., eosin Y)

-

Light source : Blue LEDs (450–470 nm)

-

Substrate : Aryl selenonium salts

Comparative Analysis of Reaction Conditions

The table below contrasts key parameters from the two primary methods:

Esterification and Protecting Group Strategies

The methyl ester functionality in methyl 2-methoxy-5-phenylbenzoate is typically introduced via Fischer esterification or methanolysis of acid chlorides. For example:

-

Fischer esterification :

-

React 2-methoxy-5-phenylbenzoic acid with methanol in the presence of H₂SO₄.

-

Reflux for 6–8 hours, yielding the ester after neutralization and purification.

-

-

Acid chloride route :

Methoxy groups are often introduced via alkylation of phenolic precursors using methyl iodide or dimethyl sulfate under basic conditions.

Analytical Validation and Quality Control

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for validating product purity and structure:

-

HPLC conditions (adapted from CN105439915A) :

-

Mobile phase: 70% water, 30% methanol

-

Wavelength: 240 nm

-

Flow rate: 1.0 mL/min

-

Retention time: ~8–10 minutes

-

-

¹H NMR signatures (from RSC Adv.) :

-

Methoxy protons: δ 3.89–3.95 ppm (singlet)

-

Aromatic protons: δ 7.07–8.34 ppm (multiplets)

-

Environmental and Scalability Considerations

The NAS method emphasizes environmental sustainability by minimizing waste:

-

Byproducts : Only sodium chloride and activated carbon residues.

-

Solvent recovery : THF is distilled and reused.

-

Catalyst recycling : CuBr can be recovered via filtration.

In contrast, photoredox methods generate stoichiometric amounts of selenium byproducts, necessitating additional purification steps.

Q & A

Q. Why might NMR spectra show unexpected splitting patterns or impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.